
Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide is a complex compound that includes a ruthenium center coordinated with various ligands. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.
Méthodes De Préparation
The synthesis of Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide typically involves the reaction of ruthenium chloride with triphenylphosphane and tri(pyrazol-1-yl)boranuide in the presence of dichloromethane and ethanol. The reaction conditions often include controlled temperatures and specific solvent environments to ensure the proper formation of the complex .
Analyse Des Réactions Chimiques
Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, often reducing other compounds by accepting electrons.
Substitution: The ligands in the compound can be substituted with other ligands under specific conditions, leading to the formation of new complexes
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide has several scientific research applications:
Chemistry: It is widely used as a catalyst in organic synthesis, facilitating various chemical transformations.
Medicine: Research is ongoing to explore its use in medical applications, including cancer treatment and imaging.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide involves its ability to coordinate with various substrates and facilitate chemical reactions. The ruthenium center plays a crucial role in the catalytic activity, interacting with molecular targets and pathways to promote the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide can be compared with other similar compounds such as:
Chloro[hydrotris(pyrazol-1-yl)borato]ruthenium(II): This compound also contains a ruthenium center and similar ligands but may differ in its reactivity and applications.
Tris(pyrazol-1-yl)methane complexes: These compounds have similar ligand structures and are used in various catalytic applications.
The uniqueness of this compound lies in its specific combination of ligands and its versatile catalytic properties, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C93H88B2Cl4N12OP4Ru2 |
|---|---|
Poids moléculaire |
1879.2 g/mol |
Nom IUPAC |
chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide |
InChI |
InChI=1S/4C18H15P.2C9H10BN6.C2H6O.CH2Cl2.2ClH.2Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-2-3;2-1-3;;;;/h4*1-15H;2*1-10H;3H,2H2,1H3;1H2;2*1H;;/q;;;;2*-1;;;;;2*+2/p-2 |
Clé InChI |
NKYJXBCKEXBJNL-UHFFFAOYSA-L |
SMILES canonique |
[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.CCO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru+].Cl[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



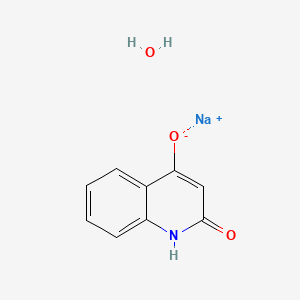
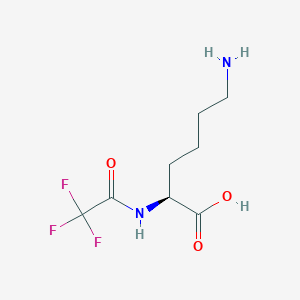
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
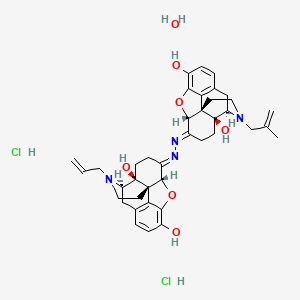
![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)




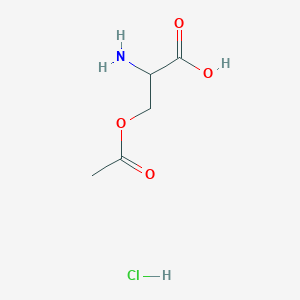

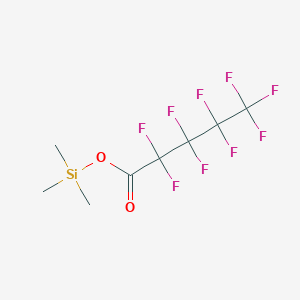
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)
